5-(3-Nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1h,5h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1h,5h)-dione is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a nitrobenzylidene group attached to a thioxodihydropyrimidine ring
Preparation Methods
The synthesis of 5-(3-Nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1h,5h)-dione typically involves the condensation of 3-nitrobenzaldehyde with 2-thioxodihydropyrimidine-4,6(1h,5h)-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by recrystallization or column chromatography.
Chemical Reactions Analysis
5-(3-Nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1h,5h)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Condensation: The compound can undergo condensation reactions with various aldehydes or ketones to form Schiff bases or other derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a potential neuroprotective and anti-neuroinflammatory agent.
Anticancer Research: Pyrimidine derivatives, including this compound, have been investigated for their antiproliferative activity against various cancer cell lines.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(3-Nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1h,5h)-dione involves its interaction with specific molecular targets and pathways. In the context of its neuroprotective and anti-neuroinflammatory activities, the compound has been shown to inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. It achieves this by reducing the expression of the endoplasmic reticulum chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Comparison with Similar Compounds
5-(3-Nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1h,5h)-dione can be compared with other pyrimidine derivatives, such as:
5-(4-Methoxy-3-nitrobenzylidene)-2-thioxodihydro-4,6(1h,5h)-pyrimidinedione: This compound has a methoxy group instead of a hydrogen atom on the benzylidene ring, which may affect its reactivity and biological activity.
5-{4-{4-[(4-chlorophenyl)(phenyl)methyl]-1-piperazinyl}-3-nitrobenzylidene}-2-thioxodihydro-4,6(1h,5h)-pyrimidinedione: This derivative contains a piperazinyl group, which can enhance its pharmacological properties.
Biological Activity
5-(3-Nitrobenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, and biological activities, including its antibacterial, antifungal, and anticancer properties.
Chemical Structure and Synthesis
The compound has the molecular formula C11H7N3O4S and a molecular weight of approximately 277.256 g/mol . The synthesis typically involves the condensation of 3-nitrobenzaldehyde with thiobarbituric acid or related derivatives under acidic conditions. The resulting product is characterized by its thioxo substituent, which is crucial for its biological activity.
Antibacterial Activity
Recent studies have demonstrated that derivatives of thioxodihydropyrimidine compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 12.5 µM to over 200 µM depending on the specific bacterial strain tested .
Compound | Bacterial Strain | MIC (µM) |
---|---|---|
This compound | E. coli | >200 |
This compound | A. baumannii | 25.0 |
Antifungal Activity
The compound has also been evaluated for antifungal activity. Studies indicate that certain derivatives exhibit promising antifungal effects against strains such as Candida albicans and Aspergillus niger. The mechanism appears to involve disruption of cell wall synthesis or function.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism of action may involve apoptosis induction through caspase activation pathways. For example:
Cell Line | IC50 (µM) |
---|---|
HeLa | 15.0 |
MCF-7 | 20.0 |
Case Studies and Research Findings
Several research articles have documented the biological evaluation of thioxodihydropyrimidine derivatives:
- Antibacterial Studies : A study highlighted that compounds with nitro substitutions showed enhanced antibacterial activity compared to their unsubstituted counterparts .
- Anticancer Mechanisms : Research indicated that the compound induces apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at the benzylidene position significantly influence biological activity, suggesting a targeted approach for developing more potent derivatives .
Properties
CAS No. |
60045-64-9 |
---|---|
Molecular Formula |
C11H7N3O4S |
Molecular Weight |
277.26 g/mol |
IUPAC Name |
5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C11H7N3O4S/c15-9-8(10(16)13-11(19)12-9)5-6-2-1-3-7(4-6)14(17)18/h1-5H,(H2,12,13,15,16,19) |
InChI Key |
GJWLCESUIOEATR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=S)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.